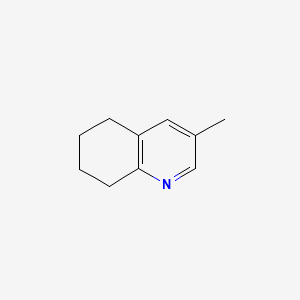

3-Methyl-5,6,7,8-tetrahydroquinoline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMKZUPOLVXWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182873 | |

| Record name | 5,6,7,8-Tetrahydro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28712-62-1 | |

| Record name | 3-Methyl-5,6,7,8-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28712-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-3-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028712621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydro-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C₁₀H₁₃N.[1][2] Its structure features a bicyclic system composed of a pyridine ring fused to a cyclohexane ring, with a methyl group substituent at the 3-position. This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their potential biological activities. Research has indicated that derivatives of this compound may possess anticonvulsant, anticancer, and antimicrobial properties.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [1][2] |

| Molecular Weight | 147.22 g/mol | [2][4] |

| CAS Number | 28712-62-1 | [1][2] |

| Boiling Point | 113.7 °C at 0.01 bar (reduced pressure) | [1] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [5] |

| Solubility | Soluble in alcohol. Estimated water solubility: 176.9 mg/L @ 25 °C. | [5] |

| LogP (o/w) | 2.937 (estimated) | [5] |

| Flash Point | > 100 °C | [5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity |

| 147 | 97.90 |

| 146 | 99.99 |

| 132 | 40.80 |

| 119 | 46.90 |

| 77 | 30.60 |

Source: MassBank of North America (MoNA), GC-MS, EI-B.[4]

NMR and IR Spectroscopy

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the 5,6,7,8-tetrahydroquinoline scaffold can be achieved through various methods, including the hydrogenation of the corresponding quinoline. The following is a generalized protocol for the synthesis of a derivative, which can be adapted for the parent compound.

A General Procedure for the Synthesis of Amino-Substituted 5,6,7,8-tetrahydroquinolines:

This method involves the catalytic hydrogenation of the corresponding acetamido-substituted quinoline followed by hydrolysis of the acetamide.

Materials:

-

Acetamido-substituted quinoline

-

Palladium on carbon (Pd/C) catalyst

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl)

Procedure:

-

The acetamido-substituted quinoline is dissolved in anhydrous ethanol in a reaction vessel.

-

A catalytic amount of Pd/C is added to the solution.

-

The reaction vessel is placed under a hydrogen atmosphere (typically at a pressure of 25 atm) and stirred at room temperature for a specified duration (e.g., 3 hours).

-

Upon completion of the hydrogenation, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the acetamido-5,6,7,8-tetrahydroquinoline.

-

The resulting intermediate is then subjected to acidic hydrolysis (e.g., by refluxing with hydrochloric acid) to remove the acetyl group and yield the final amino-5,6,7,8-tetrahydroquinoline derivative.

-

The product is then purified, typically by chromatography on silica gel.

This protocol is adapted from a procedure for the synthesis of chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivatives.[7]

Potential Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise in several therapeutic areas, notably as anticancer and anticonvulsant agents.

Anticancer Activity

Several studies have investigated the anticancer potential of tetrahydroquinoline derivatives. For instance, certain derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

One study on novel tetrahydroquinolinone derivatives revealed that they can induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[8]

Below is a diagram illustrating a generalized workflow for evaluating the anticancer activity of a this compound derivative.

Anticonvulsant Activity

While specific details on the mechanism are limited in the readily available literature, derivatives of this compound have been reported to exhibit anticonvulsant properties in animal models.[3] This suggests a potential interaction with neuronal signaling pathways, which warrants further investigation.

The logical relationship for investigating the anticonvulsant properties can be visualized as follows:

Conclusion

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, including promising anticancer and anticonvulsant effects. This guide has provided a detailed overview of its core chemical and physical properties, along with insights into its synthesis and potential mechanisms of action. Further research into the specific signaling pathways modulated by this compound and its analogues is crucial for advancing its application in drug discovery and development.

References

- 1. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]

- 2. 5,6,7,8-tetrahydro-3-methylquinoline | 28712-62-1 [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | C10H13N | CID 120028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. para-methyl tetrahydroquinoline, 91-61-2 [thegoodscentscompany.com]

- 6. This compound - SpectraBase [spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of 3-Methyl-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical and chemical properties of 3-Methyl-5,6,7,8-tetrahydroquinoline. The information is compiled from various chemical databases and literature sources to serve as a comprehensive resource for professionals in research and development. This guide includes quantitative data, a discussion of experimental methodologies, and a generalized workflow for its synthesis and characterization.

Chemical Identity and Structure

Physical Properties

The physical properties of this compound are summarized in the table below. Data for related isomers and the parent compound are included for comparative context where direct experimental values for the target compound are limited.

| Property | Value for this compound | Notes and Comparative Data |

| Molecular Weight | 147.22 g/mol [1][4] | 147.2169 g/mol also reported[2][3]. |

| Physical State | Liquid (at 20 °C)[6] | The parent compound, 5,6,7,8-tetrahydroquinoline, is a colorless to almost colorless clear liquid[7]. |

| Boiling Point | 113.55 °C (386.7 K) at 100 mbar (0.01 bar)[3] | This is a reduced pressure boiling point. The parent compound, 5,6,7,8-tetrahydroquinoline, boils at 218-222 °C at atmospheric pressure[8][9]. |

| Melting Point | Data not available | The related compound 8-Hydroxy-5,6,7,8-tetrahydroquinoline has a melting point of 64-65 °C[10]. |

| Density | Data not available | For comparison, the parent compound 5,6,7,8-tetrahydroquinoline has a reported density of 1.03 g/mL at 25 °C[7][8][11]. |

| Solubility | Data not available | The parent compound is soluble in most organic solvents and slightly soluble in water[12]. The related isomer, para-methyl tetrahydroquinoline, is soluble in alcohol[13]. |

| Refractive Index | Data not available | The parent compound 5,6,7,8-tetrahydroquinoline has a refractive index of n20/D 1.544[8][9]. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively described in the available literature. The data is often reported in chemical catalogs and databases without specifying the methodology. However, standard analytical techniques are typically employed.

-

Boiling Point Determination: The reported boiling point was measured under reduced pressure (0.01 bar)[3]. This is a common practice for compounds that may decompose at their atmospheric boiling point or have very high boiling points. The measurement is typically performed using a vacuum distillation apparatus where the temperature and pressure are carefully monitored.

-

Purity Assessment: Purity is commonly determined using Gas Chromatography (GC), as indicated by suppliers of the related compound 5,6,7,8-tetrahydroquinoline, who specify a minimum purity of 97.5% or higher by GC[7][8].

-

Structural Characterization: While not a physical property, the identity and structure of the compound are confirmed using spectroscopic methods. Mass spectrometry (electron ionization) and gas chromatography data are available for this compound in the NIST Chemistry WebBook[2][3]. Nuclear Magnetic Resonance (NMR) spectroscopy would also be a standard method for structural confirmation.

Visualization of Experimental Workflow

As specific signaling pathways involving this compound are not documented in the provided search results, the following diagram illustrates a generalized experimental workflow for its synthesis and subsequent characterization, which includes the measurement of its physical properties.

Caption: Generalized workflow for the synthesis and characterization of tetrahydroquinolines.

References

- 1. This compound | C10H13N | CID 120028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]

- 3. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]

- 4. 5,6,7,8-tetrahydro-3-methylquinoline | 28712-62-1 [m.chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5,6,7,8-Tetrahydro-2-methylquinoline 2617-98-3 | TCI AMERICA [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5,6,7,8-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]

- 9. 5,6,7,8-Tetrahydroquinoline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. 5,6,7,8-Tetrahydroisoquinoline 95 36556-06-6 [sigmaaldrich.com]

- 12. nbinno.com [nbinno.com]

- 13. para-methyl tetrahydroquinoline, 91-61-2 [thegoodscentscompany.com]

An In-depth Technical Guide to 3-Methyl-5,6,7,8-tetrahydroquinoline (CAS: 28712-62-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-5,6,7,8-tetrahydroquinoline, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document consolidates key data, experimental protocols, and relevant biological context to support ongoing research and development efforts.

Chemical Identity and Physical Properties

This compound is a bicyclic organic compound featuring a quinoline framework with a saturated carbocyclic ring. The presence of a methyl group at the 3-position imparts specific chemical properties and potential for diverse biological activities.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N | [1][2] |

| Molecular Weight | 147.22 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 28712-62-1 | [2] |

| Synonyms | 5,6,7,8-Tetrahydro-3-methylquinoline | [2] |

| Boiling Point | 113.7 °C at 10 Torr (0.0133 bar) | [3] |

| Computed XLogP3 | 2.4 | |

| Appearance | Not explicitly stated, but related compounds are colorless to yellow liquids. | |

| Solubility | Not explicitly stated, likely soluble in organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data available.

NMR Spectroscopy

| ¹H NMR | ¹³C NMR |

| No peak list data available in the search results. Spectra are available for viewing on SpectraBase.[1] | No peak list data available in the search results. Spectra are available for viewing on SpectraBase.[1] |

Infrared (IR) Spectroscopy

| IR Peak (cm⁻¹) | Interpretation |

| Data not available as a peak list in the search results. Spectra are available for viewing on SpectraBase.[1] |

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns.

| m/z | Interpretation |

| 147 | [M]⁺ (Molecular Ion) |

| 146 | [M-H]⁺ |

| 132 | [M-CH₃]⁺ |

| 118 | Further fragmentation |

| 105 | Further fragmentation |

Note: The fragmentation pattern of 5,6,7,8-tetrahydroquinolines is noted to be distinct from their 1,2,3,4-isomers, often showing a significant peak at M-28.[4] For 3-methyl-1,2,3,4-tetrahydroquinoline, a peak at M-29 is observed.[4]

Experimental Protocols

Proposed Synthesis via Catalytic Hydrogenation

While a specific detailed protocol for the synthesis of this compound was not found, a common and effective method for the synthesis of the parent compound, 5,6,7,8-tetrahydroquinoline, is the catalytic hydrogenation of quinoline. This protocol can be adapted for the synthesis of the 3-methyl derivative from 3-methylquinoline.

Reaction: 3-Methylquinoline → this compound

Reagents and Equipment:

-

3-Methylquinoline

-

Palladium-based catalyst (e.g., 5% Pd/C)

-

High-pressure autoclave/hydrogenation apparatus

-

Solvent (optional, the reaction can be run neat)

-

Hydrogen gas source

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure (Adapted from a similar synthesis[5]):

-

Catalyst Preparation (if required): A specialized palladium catalyst can be prepared by treating a standard 5 wt% Pd/C catalyst with an aqueous solution of a metal hydrochloride (e.g., CuCl₂, ZnCl₂, FeCl₂, or FeCl₃) followed by the addition of a bicarbonate solution. The resulting catalyst is then filtered, washed, and dried.

-

Hydrogenation:

-

Charge the high-pressure autoclave with 3-methylquinoline and the palladium-based catalyst. The mass ratio of substrate to catalyst is typically around 1:0.02 to 1:0.05.[5]

-

Seal the reactor and purge it with hydrogen gas multiple times.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-12 atm).[5]

-

Heat the reaction mixture to the target temperature (e.g., 60-70 °C) with stirring.[5]

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when the hydrogen pressure stabilizes.

-

-

Isomerization (if necessary): In some procedures for the synthesis of 5,6,7,8-tetrahydroquinoline, an initial hydrogenation may yield the 1,2,3,4-tetrahydro isomer. A subsequent isomerization step at a higher temperature (e.g., 160-170 °C) is then performed.[5]

-

Work-up and Purification:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.

-

The filtrate, containing the crude product, is then purified by vacuum distillation. The fraction corresponding to this compound is collected.

-

Safety Precautions:

-

This reaction involves flammable hydrogen gas under high pressure and should only be performed by trained personnel in a well-ventilated area using appropriate safety equipment.

-

Palladium on carbon can be pyrophoric, especially after the reaction. Handle the catalyst with care, and do not allow it to dry in the air. Quench the catalyst with water immediately after filtration.

-

Refer to the Safety Data Sheet (SDS) for all chemicals used for detailed handling and disposal information.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]

- 3. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]

- 4. repository.uncw.edu [repository.uncw.edu]

- 5. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 3-Methyl-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic aromatic organic compound belonging to the tetrahydroquinoline class. Possessing a molecular formula of C₁₀H₁₃N, this molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Tetrahydroquinoline derivatives are known to exhibit a range of biological activities, including anti-inflammatory and analgesic properties.[3] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of this compound.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. The molecule consists of a dihydropyridine ring fused to a cyclohexene ring, with a methyl group substituted at the third position of the quinoline ring system.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 28712-62-1 | [1] |

| Molecular Weight | 147.2169 g/mol | [2] |

| Boiling Point | 386.7 K at 0.01 bar | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the available data is presented below.

| Spectroscopic Data | Key Features |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| Infrared (IR) | Data available in spectral databases. |

| Mass Spectrometry (MS) | Data available in spectral databases. |

Note: Detailed spectral data can be accessed through public databases such as SpectraBase.[1]

Structural Geometry

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a general and widely applicable method involves the hydrogenation of the corresponding substituted quinoline.[6] The following represents a generalized experimental protocol based on established synthesis routes for tetrahydroquinolines.

General Experimental Protocol: Hydrogenation of 3-Methylquinoline

Materials:

-

3-Methylquinoline

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Ethanol or a similar suitable solvent

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-methylquinoline in a suitable solvent such as ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Secure the flask to the hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the system with hydrogen gas to the desired pressure (typically 1-5 atm) or use a hydrogen-filled balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of tetrahydroquinoline have garnered attention for their potential therapeutic applications. While specific signaling pathways for this compound are not yet fully elucidated, research on analogous compounds suggests several potential areas of biological activity.

Anti-inflammatory and Analgesic Potential

Some tetrahydroquinoline derivatives have been investigated for their anti-inflammatory and analgesic properties.[3] The mechanism of action could involve the modulation of inflammatory pathways. For instance, some related compounds have been studied as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response.[7]

C5a Receptor Antagonism

A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been identified as potent antagonists of the C5a receptor.[8][9] The complement component 5a (C5a) is a potent pro-inflammatory mediator, and its receptor (C5aR) is a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory diseases. Antagonism of this receptor could represent a therapeutic strategy for such conditions.

Caption: A hypothetical signaling pathway for this compound.

Conclusion

This compound is a molecule with a well-defined chemical structure and intriguing, though not yet fully explored, biological potential. The synthetic routes to this compound are generally established through the hydrogenation of its quinoline precursor. Further research is warranted to fully characterize its pharmacological profile and to elucidate the specific signaling pathways through which it and its derivatives may exert their biological effects. This will be crucial for any future development of this compound for therapeutic applications.

References

- 1. prepchem.com [prepchem.com]

- 2. Crystal structure of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 7. Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists [ouci.dntb.gov.ua]

The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers

An in-depth exploration of the multifaceted pharmacological potential of tetrahydroquinoline scaffolds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities, underlying mechanisms, and key experimental methodologies.

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide delves into the significant pharmacological properties of tetrahydroquinoline derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral effects. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the molecular mechanisms and experimental designs.

Anticancer Activity

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A notable mechanism of action for some anticancer tetrahydroquinolines is the modulation of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain tetrahydroquinoline compounds have been shown to inhibit this pathway, leading to the suppression of tumor growth.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various tetrahydroquinoline derivatives against different human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 18c | HCT-116 (Colon) | 18.93 ± 1.26 | |

| A-549 (Lung) | 23.83 ± 4.02 | ||

| 19b | HCT-116 (Colon) | 13.49 ± 0.20 | |

| A-549 (Lung) | 15.69 ± 2.56 | ||

| 19c | HCT-116 (Colon) | 12.96 ± 2.68 | |

| A-549 (Lung) | 28.44 ± 0.56 | ||

| 20a | HCT-116 (Colon) | 13.11 ± 1.55 | |

| A-549 (Lung) | 21.79 ± 0.22 | ||

| 20d | HCT-116 (Colon) | 12.04 ± 0.57 | |

| A-549 (Lung) | 12.55 ± 0.54 | ||

| Quinoline 13 | HeLa (Cervical) | 8.3 | [2] |

| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [2] |

| Quinoline 12 | PC3 (Prostate) | 31.37 | [2] |

| Quinoline 11 | PC3 (Prostate) | 34.34 | [2] |

| GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | [3] |

| MDA-MB-231 (Breast) | 0.37 µg/mL | [3] | |

| Ishikawa (Endometrial) | 0.01 µg/mL | [3] | |

| GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7 | [3] |

| Compound 3c | H460 (Lung) | 4.9 ± 0.7 | [4] |

| A-431 (Skin) | 2.0 ± 0.9 | [4] | |

| HT-29 (Colon) | 4.4 ± 1.3 | [4] | |

| DU145 (Prostate) | 12.0 ± 1.6 | [4] | |

| MCF7 (Breast) | 14.6 ± 3.9 | [4] | |

| 4ag | SNB19 (Glioblastoma) | 38.3 | [5] |

| LN229 (Glioblastoma) | 40.6 | [5] |

Antimicrobial Activity

The tetrahydroquinoline scaffold is also a source of potent antimicrobial agents with activity against a variety of pathogenic bacteria and fungi. These compounds can disrupt essential microbial processes, leading to the inhibition of growth or cell death.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected tetrahydroquinoline derivatives, with data shown as Minimum Inhibitory Concentration (MIC) values (the lowest concentration that prevents visible growth of a microorganism).

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compounds 3b, 3c | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | 0.39 - 1.56 | [6] |

| Compounds 4a, 4b | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Colletotrichum gloeosporioides, Valsa mali, Alternaria alternata, Alternaria brassicae | 0.39 - 12.5 | [6] |

| Hybrid 7b | Staphylococcus aureus | 2 | [7] |

| Mycobacterium tuberculosis H37Rv | 10 | [7] | |

| Hybrid 7a | Mycobacterium tuberculosis H37Rv | 20 | [7] |

| Hybrids 7c, 7d | Cryptococcus neoformans | 15.6 | [7] |

Neuroprotective Activity

Certain tetrahydroquinoline derivatives have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. Their mechanisms of action often involve antioxidant properties and modulation of neuronal signaling pathways.

Quantitative Neuroprotective Activity Data

The table below provides a summary of the neuroprotective effects of specific tetrahydroquinoline compounds, with data presented as EC50 values (the concentration that provides 50% of the maximum protective effect).

| Compound | Assay/Model | EC50 | Reference |

| QN23 | Oxygen-Radical treatment in SH-SY5Y cells | ~1 µM | [8] |

| HBN6 | Oxygen-Radical treatment in SH-SY5Y cells | ~10 µM | [8] |

Anti-inflammatory Activity

Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, such as by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of tetrahydroquinoline derivatives, with data presented as IC50 values for the inhibition of a specific inflammatory marker.

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| Ibuprofen-THQ Hybrid (H1) | Inhibition of Albumin Denaturation | 77.38 | [9] |

| Ibuprofen-THQ Hybrid (H2) | Inhibition of Albumin Denaturation | 92.08 | [9] |

| Ibuprofen-THQ Hybrid (H3) | Inhibition of Albumin Denaturation | 85.12 | [9] |

| Compound 5 | ROS Inhibition | 1.42 ± 0.1 | [10] |

| BVE | Bovine Serum Albumin Denaturation | 35.84 | [11] |

| BVE | Egg Albumin Denaturation | 40.32 | [11] |

| BVE | Nitric Oxide Scavenging | 64.81 | [11] |

Antiviral Activity

Recent studies have highlighted the potential of tetrahydroquinoline derivatives as antiviral agents, including activity against SARS-CoV-2. These compounds can interfere with viral replication processes.

Quantitative Antiviral Activity Data

The table below presents the in vitro antiviral activity of selected tetrahydroquinoline-based compounds against SARS-CoV-2.

| Compound ID | Virus/Cell Line | EC50 (µM) | Reference |

| trans-1 | SARS-CoV-2 / Vero E6 | 3.15 | [12][13] |

| trans-2 | SARS-CoV-2 / Vero E6 | 12.02 | [12] |

| trans-1 | SARS-CoV-2 / Calu-3 | 2.78 | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of tetrahydroquinoline compounds.

Synthesis of Tetrahydroquinoline Derivatives

The synthesis of tetrahydroquinoline scaffolds can be achieved through various methods, including the hydrogenation of quinolines and domino reactions.[5][14][15][16][17] A general approach involves the reduction of the corresponding quinoline precursor.

General Procedure for Hydrogenation of Quinolines:

-

Dissolve the quinoline derivative in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at a specified pressure and temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired tetrahydroquinoline derivative.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][9][13]

Protocol for Adherent Cells:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the culture medium and add fresh medium containing various concentrations of the test tetrahydroquinoline compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]

Protocol:

-

Prepare a stock solution of the test tetrahydroquinoline compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Neuroprotective Activity Assay (Glutamate-Induced Excitotoxicity Model)

This assay evaluates the ability of a compound to protect neurons from damage induced by excitotoxins like glutamate.[6][23][24][25][26]

Protocol:

-

Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable culture medium.

-

Differentiate the cells if necessary (e.g., for SH-SY5Y cells).

-

Pre-treat the cells with various concentrations of the test tetrahydroquinoline compound for a specified duration.

-

Induce neurotoxicity by exposing the cells to a toxic concentration of glutamate (e.g., 5 mM) for a defined period (e.g., 24 hours).

-

Assess cell viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Calculate the percentage of neuroprotection conferred by the test compound compared to the glutamate-treated control.

In Vitro Anti-inflammatory Assay (Nitric Oxide Scavenging Activity)

This assay measures the ability of a compound to scavenge nitric oxide radicals, a key mediator of inflammation.[11][27][28][29][30]

Protocol:

-

Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).

-

Mix the sodium nitroprusside solution with various concentrations of the test tetrahydroquinoline compound.

-

Incubate the mixture at room temperature under light for a specified period (e.g., 150 minutes).

-

After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

-

Allow the color to develop for a few minutes. The formation of a pink-colored chromophore indicates the presence of nitrite, a stable product of nitric oxide.

-

Measure the absorbance at 546 nm using a spectrophotometer.

-

Calculate the percentage of nitric oxide scavenging activity of the test compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the activity of tetrahydroquinoline compounds can aid in understanding their mechanisms of action and the design of experiments.

PI3K/AKT/mTOR Signaling Pathway in Cancer

This pathway is a key regulator of cell survival and proliferation and is often targeted by anticancer tetrahydroquinoline derivatives.

Caption: PI3K/AKT/mTOR pathway and the inhibitory action of certain tetrahydroquinolines.

General Workflow for Biological Activity Screening

This diagram illustrates a typical workflow for the initial screening and evaluation of the biological activity of newly synthesized tetrahydroquinoline compounds.

Caption: A streamlined workflow for the discovery of biologically active tetrahydroquinolines.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]

- 11. plantarchives.org [plantarchives.org]

- 12. researchgate.net [researchgate.net]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 15. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 17. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 23. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 24. innoprot.com [innoprot.com]

- 25. spandidos-publications.com [spandidos-publications.com]

- 26. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mjas.analis.com.my [mjas.analis.com.my]

- 28. dovepress.com [dovepress.com]

- 29. researchgate.net [researchgate.net]

- 30. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

3-Methyl-5,6,7,8-tetrahydroquinoline literature review

An In-depth Technical Guide to 3-Methyl-5,6,7,8-tetrahydroquinoline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the tetrahydroquinoline class, a scaffold of significant interest in medicinal chemistry and materials science. Tetrahydroquinolines are prevalent in a wide array of natural products and pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document provides a comprehensive technical review of this compound, covering its physicochemical properties, spectroscopic data, synthesis protocols, chemical reactivity, and the biological activities of its derivatives. It is intended to serve as a foundational resource for researchers utilizing this compound as a key building block in drug discovery and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This compound is a stable heterocyclic amine, and its structure has been well-characterized by various analytical techniques.

Physicochemical Properties

Quantitative data regarding the physical and chemical identifiers of the title compound have been compiled from reputable databases.[6][7][8]

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 28712-62-1 | [6][7] |

| Molecular Formula | C₁₀H₁₃N | [6][7] |

| Molecular Weight | 147.22 g/mol | [6][7] |

| Boiling Point | 386.7 K (113.55 °C) at 0.01 bar | [7] |

| InChIKey | GMMKZUPOLVXWFF-UHFFFAOYSA-N | [6][7] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. While comprehensive peak lists for the title compound are available through commercial databases, detailed NMR data for the closely related derivative, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, is provided below as a reference for the core scaffold's spectral features.[6][9]

| Spectroscopy Type | Data for (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine [9] |

| ¹H NMR | (300 MHz, CDCl₃) δ = 1.69–1.81 (m, 2H), 1.93–2.01 (m, 1H), 2.10–2.18 (m, 1H), 2.53 (s, 3H), 2.50–2.78 (m, 3H), 3.67 (t, J = 5.2 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 8.40 (d, J = 4.6 Hz, 1H) ppm. |

| ¹³C NMR | (75 MHz, CDCl₃) δ = 19.55, 27.82, 28.85, 34.26, 59.56, 121.86, 132.46, 136.89, 146.86, 157.23 ppm. |

| FTIR | 3333.9, 3049.6, 2926.7, 2855.2, 2784.1, 1648.1, 1575.3, 1444.5, 1428.1, 1238.7, 1104.1, 782.2 cm⁻¹. |

Synthesis and Chemical Reactivity

The synthesis of the tetrahydroquinoline core is a well-established area of organic chemistry, with several named reactions capable of producing this scaffold. The reactivity of the core, particularly at the C8 position, allows for extensive derivatization.

Synthesis Workflow

The Combes quinoline synthesis is a classic and effective method for preparing substituted quinolines. The following workflow illustrates a representative pathway for the synthesis of this compound from 3-aminocyclohex-2-en-1-one and pentane-2,4-dione under acidic conditions.

Experimental Protocol: Representative Combes Synthesis

This protocol describes a plausible method for the synthesis of the title compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminocyclohex-2-en-1-one (1 equiv.) and pentane-2,4-dione (1.1 equiv.) in ethanol.

-

Acid Catalysis: Slowly add concentrated sulfuric acid (0.5 equiv.) to the solution while cooling in an ice bath.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methyl-5,6,7,8-tetrahydroquinolin-8(1H)-one.

-

Purification & Reduction: Purify the ketone intermediate via column chromatography. Subsequently, subject the purified ketone to Wolff-Kishner reduction conditions (hydrazine hydrate, potassium hydroxide in a high-boiling solvent like diethylene glycol) to remove the carbonyl group and yield the final product, this compound.

Chemical Reactivity

The 5,6,7,8-tetrahydroquinoline scaffold can be readily functionalized. A common strategy involves the deprotonation at the C8 position using a strong base like n-butyl lithium, followed by quenching with an electrophile. This allows for the introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for drug discovery.[10]

Biological Activities of Derivatives

While data on the biological activity of the parent this compound is limited, numerous studies have demonstrated potent biological effects of its derivatives, establishing the core scaffold as a valuable pharmacophore.

Antiproliferative Activity

A study by Gelain and colleagues investigated a library of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives for their antiproliferative activity against a panel of human cancer cell lines.[11] Several compounds exhibited significant cytotoxic effects.

| Compound ID | Cell Line | IC₅₀ (µM)[11] |

| (R)-5a | HT-29 (Colon) | 8.9 ± 0.5 |

| A2780 (Ovarian) | 6.8 ± 0.8 | |

| MSTO-211H (Mesothelioma) | 10.1 ± 1.2 | |

| (S)-5a | HT-29 (Colon) | 14.2 ± 1.1 |

| A2780 (Ovarian) | 12.1 ± 0.9 | |

| MSTO-211H (Mesothelioma) | 16.5 ± 1.5 | |

| (R)-3a | HT-29 (Colon) | 15.6 ± 1.3 |

| A2780 (Ovarian) | 13.4 ± 1.1 | |

| MSTO-211H (Mesothelioma) | 18.2 ± 1.9 |

Note: The table presents data for derivatives of the core scaffold.

Proposed Mechanism of Action

The most active compound, (R)-5a, was further investigated to elucidate its mechanism of action in A2780 ovarian cancer cells. The findings suggest that the compound induces cell death through a pathway involving oxidative stress and mitochondrial dysfunction.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a standard protocol for assessing the antiproliferative activity of compounds, as would be used for screening tetrahydroquinoline derivatives.[11]

-

Cell Seeding: Plate human cancer cells (e.g., A2780) in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) in fresh medium for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion

This compound is a valuable and versatile chemical scaffold. While its intrinsic biological activity is not extensively documented, its utility as a synthetic building block is clear. The established synthetic routes and the demonstrated reactivity at the C8 position provide a robust platform for generating diverse molecular libraries. The potent antiproliferative activities of its derivatives highlight the potential of the tetrahydroquinoline core in the development of novel therapeutic agents, particularly in oncology. Future research should focus on expanding the structure-activity relationship (SAR) studies of its derivatives and exploring other potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. This compound | C10H13N | CID 120028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]

- 8. This compound | C10H13N | CID 120028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. prepchem.com [prepchem.com]

- 11. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydroquinoline Core: A Technical Guide to its Discovery, History, and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a partially saturated pyridine ring, provides a rigid three-dimensional framework that is amenable to diverse functionalization, making it an ideal starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and history of tetrahydroquinolines, from their early synthetic origins to their current status as a key pharmacophore in modern drug discovery. The guide details key synthetic methodologies with experimental protocols, presents quantitative data on their biological activities, and visualizes important pathways and workflows.

Discovery and Early History

The history of tetrahydroquinolines is intrinsically linked to the discovery of its aromatic precursor, quinoline. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[3][4] The development of synthetic routes to quinolines, most notably the Skraup synthesis (1880) and the Doebner-von Miller reaction (1881), provided broader access to this chemical class.[5]

The true significance of the tetrahydroquinoline core began to emerge in the 20th century with the discovery of its presence in natural products and the identification of its diverse pharmacological activities. This realization spurred the development of more sophisticated and stereoselective synthetic methods, solidifying its importance in medicinal chemistry.[1]

Evolution of Synthetic Methodologies

The synthesis of the tetrahydroquinoline nucleus has evolved significantly over the past century, with methods ranging from the simple reduction of quinolines to complex multi-component reactions that allow for the rapid construction of highly functionalized derivatives.

Reduction of Quinolines

The catalytic hydrogenation of quinolines remains a widely used and efficient method for the synthesis of 1,2,3,4-tetrahydroquinolines. A variety of catalysts and hydrogen sources can be employed, offering a versatile approach to this scaffold.

-

Heterogeneous Catalysis: Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are commonly used with hydrogen gas.[7]

-

Homogeneous Catalysis: Transition metal complexes, for example, those of iridium and rhodium, have been developed for asymmetric hydrogenation, providing enantiomerically enriched tetrahydroquinolines.[6]

-

Transfer Hydrogenation: In lieu of hydrogen gas, other hydrogen donors like formic acid, isopropanol, or Hantzsch esters can be used in the presence of a suitable catalyst.[8]

The Doebner-von Miller Reaction

While technically a synthesis of quinolines, the Doebner-von-Miller reaction, first reported in 1881, is a historically significant method that provides access to quinoline precursors which can then be reduced to tetrahydroquinolines. The reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid.

The Povarov Reaction

First described by L. S. Povarov in 1963, the Povarov reaction is a powerful and versatile method for the direct synthesis of substituted tetrahydroquinolines.[9] It is a formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an activated alkene. The reaction can be performed as a one-pot, three-component reaction, making it highly convergent and atom-economical. The mechanism generally proceeds through the in-situ formation of an imine from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene.

Numerous variations of the Povarov reaction have been developed, employing a wide range of catalysts, including Lewis acids and Brønsted acids, to improve yields and stereoselectivity.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoline by Hydrogenation of Quinoline

This protocol is a general procedure for the catalytic hydrogenation of quinoline.

Materials:

-

Quinoline

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar

Procedure:

-

In a pressure vessel of a Parr hydrogenation apparatus, a solution of quinoline (1.0 eq) in ethanol is prepared.

-

10% Pd/C (5-10 mol%) is carefully added to the solution.

-

The vessel is sealed and flushed several times with nitrogen gas, followed by flushing with hydrogen gas.

-

The reaction mixture is then pressurized with hydrogen gas (typically 50-100 psi) and stirred at room temperature.

-

The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction vessel is carefully depressurized, and the atmosphere is replaced with nitrogen.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with ethanol.

-

The filtrate is concentrated under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoline, which can be further purified by distillation or chromatography if necessary.

Protocol 2: Three-Component Povarov Reaction for the Synthesis of a Substituted Tetrahydroquinoline

This protocol is a general procedure for a Lewis acid-catalyzed three-component Povarov reaction.

Materials:

-

Aniline (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

N-Vinyl-2-pyrrolidinone (1.2 eq)

-

Scandium(III) triflate (Sc(OTf)3) (10 mol%)

-

Acetonitrile

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of aniline (1.0 eq) and benzaldehyde (1.0 eq) in acetonitrile, Sc(OTf)3 (10 mol%) is added.

-

The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

N-Vinyl-2-pyrrolidinone (1.2 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired substituted tetrahydroquinoline.

Data Presentation

Table 1: Comparison of Key Synthetic Methodologies for Tetrahydroquinolines

| Synthetic Method | Description | Typical Conditions | Advantages | Disadvantages | Approximate Yields |

| Reduction of Quinolines | Catalytic hydrogenation of the corresponding quinoline. | H2 gas, Pd/C or Pt/C catalyst, various solvents. | High yields, clean reactions, readily available starting materials. | Requires pre-existing quinoline, may not be suitable for sensitive functional groups. | 80-99% |

| Doebner-von Miller Reaction | Condensation of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline, followed by reduction. | Strong acid catalyst (e.g., H2SO4, HCl). | Access to a wide range of substituted quinolines. | Harsh reaction conditions, often low yields for the quinoline synthesis step. | Variable (40-70% for quinoline synthesis) |

| Povarov Reaction | [4+2] cycloaddition of an imine with an activated alkene. | Lewis or Brønsted acid catalyst, various solvents. | High atom economy, convergent, allows for rapid construction of complex molecules. | Can have issues with regioselectivity and stereoselectivity. | 60-95% |

Table 2: Examples of Bioactive Tetrahydroquinoline Derivatives

| Compound | Biological Activity | Quantitative Data (Example) | Reference |

| Oxamniquine | Antischistosomal | - | [6] |

| Nicainoprol | Antiarrhythmic | - | [6] |

| Virantmycin | Antiviral, Antifungal | - | [6] |

| Martinellic Acid | Bradykinin B1 and B2 receptor antagonist | - | [7] |

| Helquinoline | Antibiotic | - | [7] |

Mandatory Visualization

Caption: A timeline of key milestones in the discovery and synthesis of tetrahydroquinolines.

Caption: Generalized mechanism of the three-component Povarov reaction.

Caption: A representative signaling pathway modulated by a tetrahydroquinoline-based 5-HT1A agonist.

Conclusion

The tetrahydroquinoline core has a rich history that has transitioned from a simple derivative of a coal tar isolate to a highly sought-after scaffold in modern medicinal chemistry. Its synthetic accessibility, coupled with its favorable physicochemical properties and diverse biological activities, ensures that it will remain a focus of drug discovery efforts for the foreseeable future. The continued development of novel synthetic methodologies, particularly in the realm of asymmetric synthesis, will undoubtedly unlock new and more potent therapeutic agents based on this remarkable heterocyclic system. This guide has provided a comprehensive overview of the key historical milestones, synthetic strategies, and biological importance of tetrahydroquinolines, offering a valuable resource for researchers in the field.

References

- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. iipseries.org [iipseries.org]

- 4. noveltyjournals.com [noveltyjournals.com]

- 5. View of Heterocyclic Compounds: A Study of its Biological Activity [anjs.edu.iq]

- 6. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-5,6,7,8-tetrahydroquinoline

Introduction

3-Methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound with the chemical formula C₁₀H₁₃N.[1][2] As a derivative of tetrahydroquinoline, its structural elucidation and characterization are crucial for its application in various fields, including medicinal chemistry and materials science. This guide provides a comprehensive overview of the available spectroscopic data for this compound, details the experimental protocols for acquiring such data, and presents a generalized workflow for its chemical analysis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's spectroscopic properties.

Data Presentation

Comprehensive spectroscopic data for this compound is available across several databases. While direct numerical data is proprietary to these databases, the following tables summarize the types of available spectra and their sources.

Table 1: Summary of Available Spectroscopic Data

| Spectroscopic Technique | Data Type | Source |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹³C NMR | SpectraBase[3] |

| Infrared Spectroscopy (IR) | Fourier Transform Infrared (FTIR) | SpectraBase[3] |

| Mass Spectrometry (MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | SpectraBase, NIST[1][3] |

| Raman Spectroscopy | Raman Spectrum | SpectraBase[3] |

Table 2: Key Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [1][2] |

| Molecular Weight | 147.22 g/mol | [1][2] |

| CAS Number | 28712-62-1 | [1][2] |

| Boiling Point | 386.7 K at 0.01 bar | [1] |

Experimental Protocols

The following sections detail standardized methodologies for the key spectroscopic techniques used to characterize this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the detailed molecular structure of a compound in solution.

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[4][5]

-

Select a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) for nonpolar organic compounds.[4][6]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[4][5] Gentle vortexing or sonication can aid dissolution.

-

Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[4]

-

If necessary, add an internal standard like tetramethylsilane (TMS) for referencing the chemical shifts to 0 ppm.[6]

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any contaminants.[4]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using standard parameters. For ¹³C NMR, a higher number of scans is typically required due to the low natural abundance of the ¹³C isotope.[7][8]

-

Process the raw data (Free Induction Decay - FID) using a Fourier transform to obtain the frequency-domain NMR spectrum.

-

2. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent like isopropanol or ethanol and allowing it to dry.[9][10]

-

Record a background spectrum of the empty ATR setup. This is crucial to subtract atmospheric and instrumental interferences.[11]

-

Place a small amount of liquid or solid this compound directly onto the ATR crystal, ensuring complete coverage.[10]

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[11]

-

-

Data Acquisition :

-

Acquire the sample spectrum. The instrument directs an IR beam through the sample and measures the transmitted radiation.[11]

-

Typically, spectra are collected in the wavenumber range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that separates components of a mixture using gas chromatography and provides structural information through mass spectrometry.

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[12]

-

Ensure the sample is free of non-volatile materials, salts, strong acids, or bases, as these can damage the GC column.[12]

-

Transfer the solution to a 1.5 mL glass autosampler vial.[12]

-

-

Data Acquisition :

-

Inject a small volume (typically 1 µL) of the sample solution into the heated GC inlet, where it is vaporized.[13]

-

The volatile sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5). The column temperature is gradually increased (ramped) to separate compounds based on their boiling points and interactions with the column's stationary phase.[14][15]

-

As components elute from the GC column, they enter the mass spectrometer's ion source.

-

In the ion source (typically using Electron Ionization - EI), molecules are bombarded with high-energy electrons (70 eV), causing them to ionize and fragment.[16]

-

The resulting ions (the molecular ion and various fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern provides a molecular fingerprint that aids in structural identification.[17][18][19]

-

Mandatory Visualization

As no specific signaling pathways for this compound were identified, the following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel or uncharacterized organic compound.

Caption: General workflow for the spectroscopic characterization of an organic compound.

References

- 1. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]

- 2. Quinoline, 5,6,7,8-tetrahydro-3-methyl- [webbook.nist.gov]

- 3. This compound - SpectraBase [spectrabase.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Fourier transform infrared spectroscopy [bio-protocol.org]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. mse.washington.edu [mse.washington.edu]

- 12. uoguelph.ca [uoguelph.ca]

- 13. metbio.net [metbio.net]

- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - GE [thermofisher.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. memphis.edu [memphis.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

Potential Research Areas for 3-Methyl-5,6,7,8-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-5,6,7,8-tetrahydroquinoline, a heterocyclic organic compound, represents a promising scaffold for the development of novel therapeutics. This document provides an in-depth technical guide exploring potential research avenues for this molecule, drawing upon the biological activities of the broader tetrahydroquinoline class. We will delve into its potential applications in oncology, neuroprotection, and infectious diseases, supported by available quantitative data from structurally related compounds. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further investigation into this versatile chemical entity.

Introduction

The 5,6,7,8-tetrahydroquinoline nucleus is a prevalent structural motif in a variety of biologically active natural products and synthetic compounds. The partial saturation of the quinoline ring system imparts unique three-dimensional characteristics and favorable physicochemical properties, making it an attractive scaffold in medicinal chemistry. The addition of a methyl group at the 3-position of this framework, yielding this compound, offers a specific chemical entity with potential for diverse biological activities. While direct research on this specific molecule is emerging, the wealth of data on its derivatives suggests significant therapeutic potential. This guide will synthesize the existing knowledge on related compounds to highlight promising research directions for this compound in anticancer, neuroprotective, and antimicrobial applications.

Synthesis of this compound

The synthesis of the this compound scaffold can be achieved through various established synthetic routes. One common approach involves a multi-step synthesis starting from readily available precursors.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of substituted tetrahydroquinolines, which can be adapted for this compound.

Caption: General synthetic workflow for tetrahydroquinolines.

Detailed Experimental Protocol: A Representative Synthesis

Synthesis of a Tetrahydroquinoline Derivative (Illustrative Protocol):

-

Step 1: Condensation. To a solution of an appropriate aniline (1 eq) and a ketone or aldehyde (1 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of acid (e.g., HCl).

-

Step 2: Cyclization. Reflux the reaction mixture for a specified time (monitored by TLC) to form the corresponding quinoline intermediate.

-

Step 3: Reduction. After cooling, add a reducing agent (e.g., NaBH4) portion-wise to the reaction mixture. Alternatively, the isolated quinoline intermediate can be subjected to catalytic hydrogenation (e.g., H2 gas with Pd/C catalyst) in a suitable solvent like ethanol or ethyl acetate under pressure.

-

Step 4: Work-up and Purification. After the reaction is complete, quench the reaction, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Research Area 1: Anticancer Activity

Derivatives of tetrahydroquinoline have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the modulation of key signaling pathways controlling cell proliferation, survival, and apoptosis.

Quantitative Data from Tetrahydroquinoline Derivatives

The following table summarizes the in vitro anticancer activity of various tetrahydroquinoline derivatives against different cancer cell lines, providing a rationale for investigating this compound in this context.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | A549 (Lung) | 0.033 | [1][2][3] |

| MCF-7 (Breast) | 0.087 | [1][2][3] | |

| MDA-MB-231 (Breast) | 1.003 | [1][2][3] | |

| Derivative B | HT-29 (Colon) | > 20 | [4] |

| A2780 (Ovarian) | Appreciable Inhibition | [4] | |

| Derivative C | C6 (Glioblastoma) | 111 ± 1.1 | [5] |

| MCF-7 (Breast) | 128 ± 1.3 | [5] |

Proposed Signaling Pathway: PI3K/Akt/mTOR Inhibition

A recurring mechanism implicated in the anticancer activity of tetrahydroquinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or its derivatives) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.

Potential Research Area 2: Neuroprotective Effects